Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound with a unique structure that combines elements of pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a green catalyst in ethanol . This reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and the use of efficient catalytic systems are likely to be employed to optimize yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, sodium borohydride for reduction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions include brominated derivatives, reduced tetrahydroquinoline compounds, and oxidized quinoline derivatives .
Scientific Research Applications
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Tetrahydroquinoline derivatives: These compounds are also derived from quinoline and have similar chemical properties and applications.
The uniqueness of this compound lies in its combined pyridine and pyran ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO5 |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5/c1-2-17-11(15)8-9(13)6-5-16-4-3-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14) |
InChI Key |
GPQMHJSIBLOFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CCOC2)NC1=O)O |
Origin of Product |
United States |
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